molecular formula C16H18F3N3O4S B2608404 1-(4-ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1705037-50-8

1-(4-ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Número de catálogo: B2608404
Número CAS: 1705037-50-8
Peso molecular: 405.39
Clave InChI: SILGKBIFQMUBLU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a structurally novel compound of significant interest in pharmacological research, primarily for its potent and selective inhibition of Phosphodiesterase 4 (PDE4). The PDE4 enzyme is a key regulator of intracellular cyclic adenosine monophosphate (cAMP) levels, and its inhibition leads to elevated cAMP, which subsequently modulates a wide array of downstream signaling pathways involved in inflammation and immune responses . This mechanism positions this compound as a valuable chemical probe for investigating PDE4-driven pathologies, including chronic inflammatory diseases like psoriasis, atopic dermatitis, and chronic obstructive pulmonary disease (COPD). Beyond immunology, the distinctive 1,3,4-oxadiazole and trifluoromethyl motifs, known to confer favorable drug-like properties and target affinity, make this molecule a compelling candidate for oncology research , where PDE4 has been implicated in certain cancer cell proliferation pathways. Its dual-functionality, combining a benzenesulfonyl group with a heterocyclic piperidine, offers a unique structural template for structure-activity relationship (SAR) studies, enabling researchers to explore new chemical space for developing next-generation therapeutics targeting cyclic nucleotide signaling.

Propiedades

IUPAC Name

2-[1-(4-ethoxyphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O4S/c1-2-25-12-3-5-13(6-4-12)27(23,24)22-9-7-11(8-10-22)14-20-21-15(26-14)16(17,18)19/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILGKBIFQMUBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(4-Ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on antibacterial properties, enzyme inhibition, and binding interactions with proteins.

Chemical Structure

The compound is characterized by the following structural formula:

C15H16F3N3O3S\text{C}_{15}\text{H}_{16}\text{F}_3\text{N}_3\text{O}_3\text{S}

Biological Activity Overview

The biological activities of this compound have been assessed through various studies, highlighting its potential in medicinal chemistry.

Antibacterial Activity

Recent research has demonstrated that derivatives of piperidine and oxadiazole exhibit significant antibacterial properties. The synthesized compounds were tested against several bacterial strains, including Salmonella typhi and Bacillus subtilis , showing moderate to strong activity. The results are summarized in Table 1.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. The IC50 values for selected compounds are presented in Table 2.

Compound IDIC50 (µM)Enzyme Type
7l2.14±0.003AChE
7m0.63±0.001AChE
7n2.17±0.006Urease
7o1.13±0.003Urease
Reference21.25±0.15Urease (Thiourea)

The compounds demonstrated strong inhibitory activity against urease, suggesting potential applications in treating conditions related to urease activity.

Case Studies

Several studies have focused on the biological activity of compounds similar to 1-(4-ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine:

  • Synthesis and Characterization : A study synthesized a series of oxadiazole derivatives and evaluated their biological activities using spectral data analysis (NMR, IR) and docking studies to predict interactions with target proteins .
  • Antibacterial Screening : Another study reported that certain piperidine derivatives exhibited significant antibacterial effects against multiple strains, emphasizing the importance of the sulfonamide moiety in enhancing activity.
  • Enzyme Inhibition Studies : Research indicated that the synthesized compounds displayed strong inhibitory effects on acetylcholinesterase and urease, making them candidates for further development as therapeutic agents against diseases related to these enzymes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituents on the benzenesulfonyl group, oxadiazole ring, or piperidine scaffold. These variations influence physicochemical properties, bioavailability, and target interactions.

Compound Name Key Substituents Molecular Formula Notable Properties/Activities References
1-(4-Ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine 4-Ethoxybenzenesulfonyl, 5-(CF₃)-oxadiazole C₁₆H₁₇F₃N₃O₄S High lipophilicity (CF₃ group)
1-(2-Methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (BJ51019) 2-Methoxybenzenesulfonyl C₁₅H₁₆F₃N₃O₄S Reduced steric hindrance vs. ethoxy analogue
1-(2,4-Dimethylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (BJ52898) 2,4-Dimethylbenzenesulfonyl C₁₆H₁₈F₃N₃O₃S Enhanced metabolic stability
4-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]piperidine 4-Bromophenyl-oxadiazole C₁₁H₁₀BrN₃O Lower lipophilicity vs. CF₃-substituted
1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine 5-Phenyl-oxadiazole, methylpiperidine C₂₁H₂₂N₃O₃S₂ Antibacterial activity (MIC: 2–8 µg/mL)

Key Observations:

Benzenesulfonyl Substituents: Ethoxy vs. Methoxy: The 4-ethoxy group in the target compound enhances steric bulk and may improve metabolic stability compared to 2-methoxy derivatives, which exhibit faster oxidative degradation . Alkyl vs.

Oxadiazole Ring Modifications :

  • Trifluoromethyl (CF₃) vs. Bromophenyl : The CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity (logP ≈ 3.2), favoring interactions with hydrophobic enzyme pockets. Bromophenyl analogues exhibit lower logP (~2.5) and reduced bioactivity in antibacterial assays .
  • Thioether Linkers : Compounds with a thioether bridge (e.g., 4-{[(5-phenyl-oxadiazol-2-yl)thio]methyl}) show potent antibacterial activity, suggesting sulfur’s role in redox-mediated mechanisms .

Piperidine Scaffold :

  • 4-Substitution : The 4-position substitution on piperidine optimizes steric compatibility with target proteins, as seen in CYP51 enzyme inhibitors like UDO and UDD .
  • Methylpiperidine vs. Unsubstituted Piperidine : Methyl groups reduce conformational flexibility but improve binding affinity in enzyme assays .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.